N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Activities
Research into heterocyclic compounds containing a sulfonamido moiety, such as N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, has shown promising results in the development of new antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the synthesis of novel heterocyclic compounds for use as antibacterial agents, highlighting the potential of such compounds in addressing resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Anticonvulsant and Cerebrovasodilatation Properties
Compounds with structures similar to this compound have been studied for their potential in cerebrovasodilation and anticonvulsant effects. Barnish et al. (1981) discussed the anticonvulsant activities of thiophene-2-sulfonamides, noting the high activity of sulfones with halo substituents (Barnish, Cross, Dickinson, Parry, & Randall, 1981).
Fluorination and Radiofluorination Techniques
The oxidative nucleophilic fluorination of N-arylsulfonamides, to which this compound is related, offers a method for regioselective fluorination. Buckingham et al. (2015) presented a technique that provides good yields for various functionalized N-arylsulfonamides, expanding the toolbox for synthesizing 4-fluorophenyl sulfonamides (Buckingham, Calderwood, Checa, Keller, Tredwell, Collier, Newington, Bhalla, Glaser, & Gouverneur, 2015).
Antioxidant Activity and Molecular Docking Studies
The synthesis of 3(2H)-one pyridazinone derivatives, including those related to this compound, has shown potential antioxidant activity. Mehvish and Kumar (2022) conducted molecular docking studies to evaluate the anticancer activity of these derivatives, indicating their potential in therapeutic applications (Mehvish & Kumar, 2022).
Future Directions
Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide” and similar compounds may be subjects of future research in the search for more effective pharmacological agents.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c18-14-6-4-13(5-7-14)15-8-9-16(22)21(20-15)11-2-10-19-26(23,24)17-3-1-12-25-17/h1,3-9,12,19H,2,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEYOXUZWSOUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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